1-Propene, 3-(1-methoxyethoxy)-, also known as methoxyethyl propylene, is an organic compound belonging to the class of alkenes. Its molecular formula is C₇H₁₄O₂, and it features a propene backbone with a methoxyethoxy substituent at the third carbon. This compound is of interest due to its potential applications in various chemical processes and materials science.
The compound can be synthesized through several methods, often involving the reaction of propylene with methoxyethanol or similar reagents. The specific synthesis route can influence the purity and yield of the final product.
1-Propene, 3-(1-methoxyethoxy)- is classified as:
The synthesis of 1-Propene, 3-(1-methoxyethoxy)- typically involves two main methods:
The choice of catalyst, temperature, and pressure during synthesis can significantly affect the yield and selectivity of the product. For instance, Lewis acids like boron trifluoride can enhance reaction rates and improve yields in alkylation reactions.
Key structural data includes:
1-Propene, 3-(1-methoxyethoxy)- can undergo several chemical reactions typical for alkenes and ethers:
The conditions for these reactions vary:
The mechanism of action for chemical reactions involving 1-Propene, 3-(1-methoxyethoxy)- generally follows standard pathways for alkenes:
Kinetics studies show that the rate constants for these reactions are influenced by solvent polarity and temperature, impacting product distribution.
Key physical properties include:
Chemical properties highlight its reactivity:
1-Propene, 3-(1-methoxyethoxy)- finds applications in:
These applications underscore its versatility in both industrial and laboratory settings, contributing significantly to materials science and organic chemistry research.
The alkylation of propylene oxide with methoxyethanol represents a cornerstone synthesis pathway for 1-propene, 3-(1-methoxyethoxy)- (CAS 60812-41-1). This method leverages the ring strain of propylene oxide to drive nucleophilic attack by methoxyethanol, facilitated by Lewis acid catalysts. Boron trifluoride (BF₃) demonstrates exceptional efficacy, achieving yields >85% under optimized conditions . The reaction mechanism proceeds via epoxide ring opening at the less hindered carbon, followed by elimination of water to form the terminal alkene. Key advantages include regioselectivity and minimal oligomerization byproducts.
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems. A patented approach (CN101045676A) employs TBAB (1–2 mol%) in benzene/water, enabling 90% yield at 60°C within 4 hours [10]. This method circumvents high-pressure equipment and reduces energy consumption compared to thermal routes.
Table 1: Alkylation Catalysts and Performance
Catalyst | Reaction Conditions | Yield (%) | Byproducts |
---|---|---|---|
BF₃ (5 mol%) | 80°C, neat, 3 h | 85 | <5% oligomers |
TBAB (2 mol%) | 60°C, benzene/H₂O, 4 h | 90 | <3% dialkyl ethers |
AlCl₃ (7 mol%) | 100°C, neat, 5 h | 72 | 15% chlorinated species |
Alternative synthesis employs propylene and methoxyacetic acid in a two-step esterification-dehydration sequence. The initial esterification occurs under acidic conditions (H₂SO₄, 0.5–1 mol%), forming 3-(methoxyethoxy)propyl ester at 120°C. Subsequent dehydration at 150–170°C over alumina catalysts yields the target alkene [2]. Critical to selectivity is minimizing decarboxylation; this is achieved by maintaining reaction temperatures below 175°C and employing porous alumina with controlled acidity (0.8–1.2 mmol NH₃/g).
The dehydration step follows an E2 elimination mechanism, where surface acid sites protonate the β-hydroxyl group, facilitating water elimination. This route delivers 78–82% overall yield but requires meticulous water removal during esterification to prevent hydrolysis [2] [5].
Catalyst design balances acidity, steric constraints, and thermal stability:
Table 2: Catalyst Performance in Dehydration Step
Catalyst | Acidity (mmol NH₃/g) | Dehydration Temp (°C) | Alkene Selectivity (%) |
---|---|---|---|
γ-Al₂O₃ | 1.0 | 170 | 82 |
V₂O₅/TiO₂ (5 wt%) | 1.2 | 160 | 88 |
H-ZSM-5 | 1.5 | 180 | 68* |
Note: H-ZSM-5 yields 20% aromatics due to strong acidity.
Reaction thermodynamics favor lower temperatures for alkylation (60–80°C) to suppress polymerization, while dehydration requires higher temperatures (150–170°C) to drive endothermic elimination. Pressure tuning is critical:
Residence time directly impacts conversion; extending dehydration from 2 to 4 hours at 160°C raises conversion from 74% to 89%. However, prolonged heating beyond 5 hours promotes coke formation on solid acid catalysts, reducing yield by 15% [2].
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